Metofluthrin, trans-(E)- is a synthetic pyrethroid insecticide characterized by its unique structure and efficacy against various pests, particularly mosquitoes. Its chemical formula is , and it is known for its rapid action and relatively low persistence in the environment. Metofluthrin features E/Z isomerism at the prop-1-enyl group, which contributes to its biological activity and metabolic pathways in organisms. The compound is classified as a pyrethroid ester, a class of chemicals widely used in agricultural and household pest control due to their effectiveness and low toxicity to mammals compared to traditional insecticides .
Metofluthrin undergoes several significant metabolic reactions when introduced into biological systems. In studies involving rats, major metabolic pathways identified include:
These reactions result in a variety of metabolites, some retaining the ester linkage while others undergo hydrolysis, indicating that the metabolic fate of metofluthrin can significantly differ based on its isomeric form.
Metofluthrin exhibits potent insecticidal activity, particularly against mosquitoes. It acts primarily through contact and inhalation exposure, leading to rapid knockdown and mortality in target insects. The compound's mechanism involves disruption of sodium channel function in insect nervous systems, similar to other pyrethroids, which results in paralysis and death . Additionally, studies have indicated potential genotoxic effects at certain concentrations, raising concerns about its long-term environmental impact and safety for non-target organisms .
The synthesis of metofluthrin typically involves several key steps:
Metofluthrin is primarily used as an insecticide in both agricultural and domestic settings. Key applications include:
Studies on metofluthrin's interactions reveal its potential effects on liver enzymes in mammals. Specifically, it has been shown to induce cytochrome P450 enzymes, which can lead to increased cellular proliferation in liver tissues—a factor considered in assessing its carcinogenic potential . Furthermore, interactions with other chemicals such as piperonyl butoxide have been studied to evaluate synergistic effects on insecticidal activity.
Several compounds share structural similarities with metofluthrin and exhibit comparable biological activities. These include:
| Compound Name | Chemical Structure | Biological Activity | Persistence |
|---|---|---|---|
| Metofluthrin | Effective against mosquitoes | Low | |
| Transfluthrin | Fast-acting against various pests | Low | |
| Deltamethrin | Broad-spectrum insecticide | Moderate | |
| Lambda-cyhalothrin | Effective against agricultural pests | Moderate |
Metofluthrin's unique structural features contribute to its specific efficacy profile while differentiating it from these similar compounds. Its reduced environmental persistence enhances its appeal for use in integrated pest management strategies.
Metofluthrin, trans-(E)- is characterized by its empirical formula C18H20F4O3, which defines its fundamental atomic composition [1]. The molecular structure comprises eighteen carbon atoms, twenty hydrogen atoms, four fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 360.34 grams per mole [2] [3]. This empirical formula represents the simplest whole-number ratio of atoms present in the compound and serves as the foundation for understanding its chemical behavior [4]. The molecular formula indicates the presence of multiple heteroatoms, specifically fluorine and oxygen, which significantly influence the compound's physicochemical properties and biological activity [5]. The exact mass of the compound has been determined through high-resolution mass spectrometry as 360.13500 daltons [6], confirming the molecular composition derived from the empirical formula.
The molecular architecture of Metofluthrin, trans-(E)- encompasses several distinct functional groups that contribute to its unique properties [1] . The compound belongs to the pyrethroid ester class and features a tetrafluorobenzyl alcohol moiety esterified to a cyclopropanecarboxylic acid derivative [1] [2]. The tetrafluorobenzyl component contains a benzene ring substituted with four fluorine atoms at positions 2, 3, 5, and 6, along with a methoxymethyl group at position 4 [5] [4]. The presence of multiple carbon-fluorine bonds creates highly polar, stable linkages that significantly influence the compound's electronic properties [8]. The methoxymethyl functional group (-CH2OCH3) serves as an electron-donating substituent that modulates the overall electronic distribution within the aromatic system [9].
The cyclopropane portion of the molecule contains a three-membered ring bearing two methyl groups at the 2-position and a prop-1-enyl group at the 3-position [2] . The cyclopropane ring exhibits considerable ring strain due to the 60-degree bond angles, which are substantially smaller than the optimal 109.5-degree angles for sp3 hybridized carbon atoms [10]. The ester linkage connecting the two main structural components represents a crucial functional group that influences both the compound's stability and metabolic fate [1] [2]. The prop-1-enyl side chain contains a carbon-carbon double bond that exists in the trans-(E)- configuration, contributing to the compound's stereochemical identity [4] [6].
The trans-(E)- configuration of Metofluthrin represents a critical stereochemical feature that distinguishes this isomer from its geometric counterparts [4] [11]. The designation refers to the spatial arrangement around the carbon-carbon double bond in the prop-1-enyl side chain, where the substituents are positioned on opposite sides of the double bond [6]. This geometric isomerism significantly impacts the compound's three-dimensional structure and, consequently, its biological activity profile [12] [11]. The trans-(E)- configuration is associated with enhanced insecticidal potency compared to the corresponding cis-(Z)- isomer, demonstrating the crucial relationship between molecular geometry and biological efficacy [12] [11].
The stereochemical arrangement in the trans-(E)- isomer influences the overall molecular conformation and affects intermolecular interactions with biological targets [13]. Research has demonstrated that the trans-(E)- configuration provides optimal spatial orientation for interaction with voltage-gated sodium channels, the primary molecular target of pyrethroid insecticides [13]. The geometric constraints imposed by the trans double bond configuration create a more rigid molecular framework that enhances binding affinity and selectivity [12] [11]. This stereochemical specificity underscores the importance of precise molecular geometry in determining biological activity.
Metofluthrin exists in multiple stereoisomeric forms, with the trans-(E)- and cis-(Z)- configurations representing the primary geometric isomers [12] [11]. The cis-(Z)- isomer, designated by CAS number 240494-71-7, exhibits different physicochemical and biological properties compared to the trans-(E)- form [5] [11]. Metabolic studies have revealed that the two isomers undergo distinct biotransformation pathways, with the trans-(E)- isomer primarily undergoing ester hydrolysis while the cis-(Z)- isomer is more susceptible to oxidative metabolism [12] [11]. These differential metabolic profiles result in varying persistence and activity durations in biological systems.
The commercial preparation of Metofluthrin typically contains a mixture of both E and Z isomers, designated by CAS number 240494-70-6 [1] [2]. This mixed isomer formulation combines the biological activities of both stereoisomers, potentially providing broader spectrum efficacy [11]. The ratio of E to Z isomers in commercial preparations can influence the overall activity profile and environmental fate of the compound [12]. Analytical separation and quantification of individual isomers require sophisticated chromatographic techniques due to their similar physical properties and chemical behavior [12] [11]. The stereoisomeric composition significantly affects the compound's regulatory classification and environmental assessment parameters.
Metofluthrin, trans-(E)- exhibits distinctive thermal properties that reflect its molecular structure and intermolecular interactions [3]. The compound demonstrates a remarkably low melting point of -54.92 degrees Celsius, indicating weak intermolecular forces and a low degree of molecular organization in the solid state [3]. This subambient melting point results in the compound existing as a transparent viscous liquid under standard ambient conditions [2] [3]. The liquid state is characterized by a colorless to pale yellow appearance with a slight characteristic odor [3].
The boiling point of technical grade Metofluthrin has been determined to range from 334 to 340.36 degrees Celsius, reflecting the substantial molecular weight and the presence of multiple intermolecular interactions [3] [14]. The relatively high boiling point, despite the low melting point, indicates significant molecular cohesion in the liquid phase through van der Waals forces and dipole-dipole interactions [3]. The flash point has been measured at 178 degrees Celsius using the Cleveland Open Cup method, providing important information for handling and storage considerations [3]. The density of the compound at 20 degrees Celsius ranges from 1.209 to 1.21 grams per cubic centimeter, indicating a density greater than water [2] [3].
| Property | Value | Method/Conditions |
|---|---|---|
| Molecular Weight | 360.34 g/mol | Calculated from molecular formula C₁₈H₂₀F₄O₃ |
| Melting Point | -54.92°C | Experimental determination |
| Boiling Point | 334-340.36°C | Technical grade (87% purity) |
| Flash Point | 178°C | Cleveland Open Cup |
| Density (20°C) | 1.209-1.21 g/cm³ | Experimental measurement |
| pH (1% aqueous solution, 25°C) | 5.24 | Aqueous suspension |
| Physical State | Transparent viscous liquid | Visual observation |
| Color | Colorless to pale yellow | Visual assessment |
| Odor | Slight characteristic odor | Sensory evaluation |
The solubility characteristics of Metofluthrin, trans-(E)- reflect its highly lipophilic nature and limited aqueous solubility [3] [15]. Water solubility at 25 degrees Celsius has been determined to range from 0.3462 to 0.5358 milligrams per liter, classifying the compound as practically insoluble in water [3]. This low aqueous solubility is characteristic of pyrethroid compounds and results from the predominance of hydrophobic structural features, particularly the fluorinated aromatic ring and the extensive hydrocarbon framework [3] [15]. The pH of a 1% aqueous suspension at 25 degrees Celsius measures 5.24, indicating slightly acidic conditions [2] [3].
In contrast to its limited water solubility, Metofluthrin demonstrates excellent solubility in organic solvents, exceeding 250 grams per liter at 20 degrees Celsius [3]. This exceptional organic solvent solubility facilitates formulation development and application in various delivery systems [3] [15]. The octanol-water partition coefficient, expressed as log P, has been reported in the range of 4.28 to 5.64, confirming the compound's highly lipophilic character [5] [15]. The higher log P value of 5.64 was determined using the ambient shake flask method, representing the gold standard for partition coefficient measurement [15]. The polar surface area has been calculated at 35.53 square angstroms, reflecting the limited polar character of the molecule [5] [6].
| Parameter | Value | Notes |
|---|---|---|
| Water Solubility (25°C) | 0.3462 - 0.5358 mg/L | Low water solubility typical of pyrethroids |
| Water Solubility Range | 0.35 - 0.54 mg/L | Range from multiple measurements |
| Octanol/Water Partition Coefficient (log P) | 4.28090 - 5.64 | Highly lipophilic compound |
| Organic Solvent Solubility (20°C) | > 250 g/L | Excellent solubility in organic solvents |
| Polar Surface Area (PSA) | 35.53 Ų | Calculated topological polar surface area |
| Exact Mass | 360.13500 Da | High-resolution mass spectrometry value |
The vapor pressure profile of Metofluthrin, trans-(E)- distinguishes it from other pyrethroid compounds through its enhanced volatility characteristics [3] [14] [15]. At 20 degrees Celsius, the vapor pressure measures 8.969 × 10⁻⁴ pascals, while at 25 degrees Celsius, values ranging from 1.87 × 10⁻³ to 1.896 × 10⁻³ pascals have been reported [3] [14]. These vapor pressure measurements indicate significantly higher volatility compared to conventional pyrethroid insecticides, contributing to the compound's enhanced vapor-phase activity [15]. The temperature dependence of vapor pressure follows expected thermodynamic relationships, with increased volatility at elevated temperatures [14].
The relatively high vapor pressure for a pyrethroid compound results from the specific molecular design features that reduce intermolecular attractions while maintaining biological activity [15]. The kinetic viscosity at 20 degrees Celsius has been measured at 19.3 square millimeters per second, indicating favorable flow characteristics for formulation and application [15]. The enhanced volatility characteristics enable effective space treatment applications and contribute to the compound's unique activity profile in controlling flying insects [15] [14]. Temperature elevation to 38 degrees Celsius results in vapor pressures below 66.64 pascals, demonstrating moderate volatility under elevated temperature conditions [14].
| Temperature (°C) | Vapor Pressure (Pa) | Volatility Classification | Relative to Other Pyrethroids |
|---|---|---|---|
| 20 | 8.969 × 10⁻⁴ | Semi-volatile | Higher than typical pyrethroids |
| 25 | 1.87 × 10⁻³ - 1.896 × 10⁻³ | Semi-volatile | Enhanced vapor activity |
| 38 | < 66.64 | Moderate volatility | Significantly more volatile |
The industrial synthesis of Metofluthrin, trans-(E)- involves sophisticated multi-step processes that have been optimized for large-scale production. The compound, with the chemical name 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (EZ)-(1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(prop-1-enyl)cyclopropanecarboxylate, represents a significant advancement in pyrethroid insecticide technology [1] [2].
The primary industrial synthesis pathway involves the esterification of chrysanthemic acid derivatives with the tetrafluorobenzyl alcohol moiety. The process begins with chrysanthemic acid (75 grams) combined with n-heptane (105 mL) and high-purity thionyl chloride (63.6 grams) to form the corresponding acid chloride [3]. This initial step is crucial for activating the carboxylic acid functionality for subsequent esterification reactions.
The synthesis employs a novel process design that utilizes new reactants and optimized process parameters to achieve better yield and output results compared to conventional methods [3]. The industrial approach focuses on cost-effective production while maintaining high product quality and stereochemical purity.
The optimization of process parameters is critical for achieving high yields and product quality in the industrial synthesis of Metofluthrin. Temperature control represents one of the most important variables, with the initial acid chloride formation requiring heating to 65°C for 140 minutes [3]. The reaction temperature range extends from 65°C for the initial steps up to 178°C for the flash point considerations during purification processes [4].
Pressure conditions are maintained at standard atmospheric levels for most synthetic steps, though elevated pressures may be employed during certain purification and concentration procedures. The reaction atmosphere is carefully controlled, with nitrogen gas purging used to prevent hydrolysis and oxidative degradation of sensitive intermediates [5].
Solvent selection plays a crucial role in the synthesis, with n-heptane serving as the primary reaction medium for the acid chloride formation step [3]. Additional solvents including acetonitrile, dichloromethane, and ethyl acetate are employed for various purification and extraction steps throughout the process [1] [2]. The choice of solvent systems directly impacts both reaction efficiency and product stereochemistry.
The cooling protocol following reaction completion is precisely controlled to influence the final isomeric composition. Rapid cooling favors certain stereoisomeric forms, while controlled cooling rates can be employed to optimize the desired trans-(E)- isomer content [5].
Catalyst selection and optimization represent critical factors in achieving high yields and product selectivity in Metofluthrin synthesis. Thionyl chloride serves as both reagent and catalyst in the acid chloride formation step, providing essential activation of the carboxylic acid functionality [3]. This reaction is fundamental to the overall synthesis and requires precise stoichiometric control to achieve complete conversion.
Metal-based catalyst systems have been investigated for various steps in the synthetic pathway. Lewis acid catalysts show particular promise for cyclopropane ring formation and modification reactions, though their effectiveness varies significantly depending on reaction conditions [6]. The selection of appropriate Lewis acids can influence both reaction rate and stereochemical outcome.
Palladium-based catalyst systems have been explored for cross-coupling reactions that may be employed in alternative synthetic routes. While these catalysts can provide high yields under optimized conditions, their industrial implementation requires careful cost-benefit analysis due to the high cost of palladium-containing catalysts . Studies indicate that catalyst reuse results in efficiency degradation of 12-15% per cycle due to palladium leaching, necessitating fresh catalyst batches for optimal performance .
Base and acid catalysts play important roles in esterification and isomerization reactions. The careful selection and optimization of these catalyst systems can significantly impact both yield and product quality. The industrial process incorporates catalyst systems that provide enhanced yield while remaining economically viable for large-scale production [3].
The control of stereochemistry in Metofluthrin synthesis is essential for producing the desired trans-(E)- isomer with high selectivity. The compound exists as eight possible stereoisomers due to the presence of two optically active centers and geometric isomerization in the acid moiety [5]. The commercial product consists primarily of 1R-trans isomers with an E/Z geometrical composition of 1:8 [5].
Achieving high selectivity for the trans-(E)- isomer requires careful control of multiple synthetic parameters. The technical material specifications require a minimum trans-isomer ratio of 97.0% and a 1R-isomer ratio of 95.0% minimum [4]. These stringent requirements necessitate sophisticated synthetic approaches that go beyond simple thermodynamic control.
Controlled reaction conditions represent the primary approach for achieving trans-(E)- selectivity. Temperature programming during the esterification step can significantly influence the stereochemical outcome. Lower temperatures generally favor kinetic control, while elevated temperatures may lead to thermodynamic equilibration between isomers [8] [9].
The choice of reaction solvent also impacts stereochemical selectivity. Polar protic solvents tend to favor different isomeric outcomes compared to polar aprotic or nonpolar solvents. The industrial process employs carefully selected solvent systems that promote formation of the desired trans-(E)- configuration [3].
Chiral auxiliary methods have been investigated for achieving enhanced stereoselectivity. These approaches involve the temporary attachment of chiral directing groups that influence the stereochemical course of key bond-forming reactions. While effective for research-scale synthesis, the industrial implementation of chiral auxiliaries requires consideration of the additional synthetic steps needed for auxiliary attachment and removal [10].
Epimerization and isomerization techniques provide important tools for adjusting the stereochemical composition of Metofluthrin products. Unlike some related pyrethroids, Metofluthrin does not undergo significant cis-trans isomerization under normal synthetic conditions [9]. This stability represents both an advantage for maintaining product composition and a challenge for isomeric adjustment.
Base-catalyzed epimerization at the α-cyanobenzyl carbon has been observed in related pyrethroid systems, though this mechanism is not directly applicable to Metofluthrin due to its different substitution pattern [9]. Alternative epimerization approaches must be employed when isomeric adjustment is required.
Thermal isomerization techniques can be employed under controlled conditions. The co-existence of certain salts, such as sodium chlorate, can thermally induce cis-trans isomerization in pyrethroid systems under appropriate conditions [11]. However, these approaches must be carefully optimized to avoid unwanted side reactions or product degradation.
Photochemical isomerization represents another potential approach for isomeric interconversion. However, studies indicate that Metofluthrin undergoes rapid photodegradation under UV exposure, with half-lives of 1.1-3.4 days depending on conditions [5]. This rapid degradation limits the utility of photochemical methods for isomeric adjustment.
Comprehensive analytical quality control is essential for ensuring the consistent production of high-quality Metofluthrin meeting specifications for purity, isomeric composition, and absence of impurities. The analytical control strategy employs multiple complementary techniques to provide complete characterization of the final product.
Gas chromatography-mass spectrometry (GC-MS) represents the primary method for purity determination in Metofluthrin production. This technique provides excellent sensitivity with detection limits ranging from 0.01 to 0.06 μg/L when using tandem mass spectrometry (GC-MS/MS) [12]. The method achieves relative standard deviations of less than 18.4%, demonstrating excellent precision for routine quality control applications [12].
Capillary gas chromatography using flame ionization detection serves as a complementary technique for routine purity analysis. The Collaborative International Pesticides Analytical Council (CIPAC) has established standardized methods for Metofluthrin determination using this approach [13] [14]. These methods employ fluoranthene as an internal standard and provide reliable quantification suitable for commercial quality control.
High-performance liquid chromatography (HPLC) offers advantages for certain purity determinations, particularly when thermal stability concerns arise with gas chromatographic methods. HPLC methods typically achieve detection limits in the μg/mL range with relative standard deviations below 5% for well-optimized systems [15]. The technique proves particularly valuable for analyzing degradation products and related impurities.
The determination of isomeric composition represents a critical quality control parameter for Metofluthrin production. Chiral HPLC techniques provide the highest resolution for separating and quantifying individual stereoisomers. These methods employ specialized chiral stationary phases that can resolve the eight possible stereoisomers of Metofluthrin [17] [5].
Normal-phase chiral HPLC using multiple SUMICHIRAL OA-2000 columns connected in series provides excellent separation of stereoisomers under isocratic solvent conditions [9]. This approach allows precise determination of the 1R-trans isomer content, which must meet the minimum 95.0% specification for technical grade material [4].
Two-dimensional thin-layer chromatography (2D-TLC) serves as a complementary technique for isomeric analysis, particularly during method development and troubleshooting. While this approach provides primarily qualitative information, it offers valuable insights into the presence of unexpected isomeric impurities [5] [18].
Capillary gas chromatography with appropriate column selection can achieve separation of geometric isomers (E/Z configurations). The technical specification requires verification of the E/Z geometrical composition of 1:8 for the active 1R-trans isomers [5]. Specialized capillary columns with appropriate stationary phase selectivity are employed to achieve reliable quantification of these isomeric ratios.
Advanced analytical techniques including liquid chromatography-mass spectrometry (LC-MS) provide both separation and identification capabilities for isomeric analysis. These methods achieve ng/mL sensitivity levels while providing high mass accuracy for structural confirmation [19]. The combination of chromatographic separation with mass spectrometric detection offers enhanced confidence in isomeric assignments.